

In-Depth Technical Guide to the Physicochemical Properties of Cholic Acid Anilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cholic acid anilide*

Cat. No.: *B3025992*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **cholic acid anilide**, a synthetic derivative of cholic acid with significant biological activity. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

Cholic acid anilide, also known as N-phenyl cholanamide, possesses a unique molecular structure that combines the steroid backbone of a bile acid with an aromatic aniline moiety. This structural modification significantly influences its chemical and physical characteristics, distinguishing it from its parent compound, cholic acid. A summary of its key physicochemical properties is presented in Table 1.

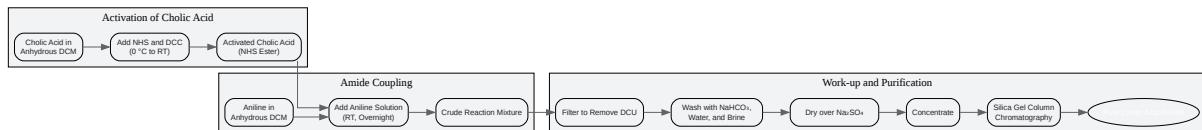
Property	Value	Source
Chemical Formula	$C_{30}H_{45}NO_4$	[1] [2]
Molecular Weight	483.68 g/mol	[1]
CAS Number	6912-96-5	[1] [2]
Appearance	Crystalline solid	
Melting Point	Data not available for cholic acid anilide. For comparison, the melting point of cholic acid is 200-201 °C.	[1]
pKa	Data not available for cholic acid anilide. For comparison, the pKa of cholic acid is approximately 4.98.	
Solubility	DMF: 10 mg/mL DMSO: 10 mg/mL Ethanol: 1 mg/mL DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL	[2]

Experimental Protocols

The synthesis and characterization of **cholic acid anilide** are crucial for obtaining a pure and well-defined compound for experimental studies. The following sections detail the methodologies for its synthesis and characterization, based on established procedures for similar bile acid amides.

Synthesis of Cholic Acid Anilide

The synthesis of **cholic acid anilide** typically involves the amidation of cholic acid with aniline. A general and efficient method for this transformation is the coupling of the carboxylic acid group of cholic acid with the amino group of aniline using a suitable coupling agent.


Materials:

- Cholic acid
- Aniline
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
- N-Hydroxysuccinimide (NHS) or other activators
- Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Activation of Cholic Acid: In a round-bottom flask, dissolve cholic acid in anhydrous DCM. Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution at 0 °C. Stir the mixture at this temperature for 30 minutes and then at room temperature for 2-4 hours to form the active ester.
- Amide Coupling: In a separate flask, dissolve aniline (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture containing the activated cholic acid. Let the reaction proceed at room temperature overnight.
- Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 5% NaHCO_3 solution, water, and brine. Dry the organic layer over anhydrous Na_2SO_4 .
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **cholic acid anilide**.

Workflow for the Synthesis of **Cholic Acid Anilide**:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cholic acid anilide**.

Characterization Methods

The identity and purity of the synthesized **cholic acid anilide** should be confirmed using standard analytical techniques.

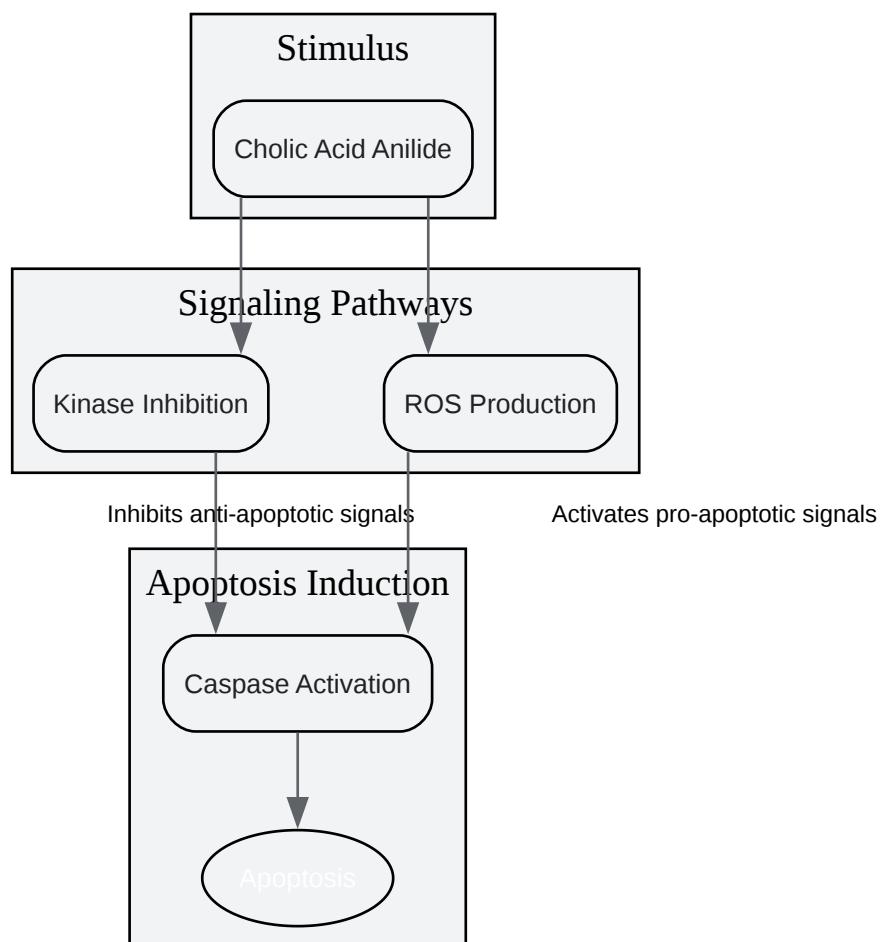
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure of the compound. The presence of characteristic peaks for both the cholic acid steroid nucleus and the anilide phenyl group, as well as the disappearance of the carboxylic acid proton signal, confirms the successful synthesis.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.

Biological Activity and Signaling Pathways

Cholic acid anilide has demonstrated significant biological activities, primarily as an inhibitor of *Clostridium difficile* spore germination and as a potential anticancer agent.[3]

Inhibition of *C. difficile* Spore Germination

Cholic acid anilide is a potent inhibitor of *C. difficile* spore germination, with a reported IC₅₀ value of 1.8 μM.^[2] This activity is crucial in the context of preventing the recurrence of *C. difficile* infections, as the germination of spores is a key step in the initiation of the disease. The precise mechanism of inhibition is an area of ongoing research but is thought to involve interference with the bile acid-mediated signaling pathways that trigger germination.


Anticancer Activity: Kinase Inhibition and Apoptosis

Emerging evidence suggests that **cholic acid anilide** exhibits anticancer properties by inhibiting the activity of specific kinases and inducing apoptosis in cancer cells.^[1] While the specific kinase targets are not yet fully elucidated, the general mechanism involves the disruption of signaling pathways that are critical for cancer cell growth and survival.

The induction of apoptosis by **cholic acid anilide** is a key aspect of its anticancer potential. This process of programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The proposed signaling pathway, based on the known mechanisms of other bile acid derivatives, likely involves the following key steps:

- Kinase Inhibition: **Cholic acid anilide** may inhibit one or more protein kinases that are upstream in pro-survival signaling pathways.
- Induction of Oxidative Stress: Similar to other bile acids, it may induce the production of reactive oxygen species (ROS).
- Activation of Apoptotic Pathways: The inhibition of survival signals and the increase in ROS can lead to the activation of the intrinsic and/or extrinsic pathways of apoptosis. This often involves the activation of caspase cascades, leading to the execution of cell death.

Potential Apoptosis Signaling Pathway of **Cholic Acid Anilide**:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cholic acid anilide | 6912-96-5 | GAA91296 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.cn [glpbio.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of Cholic Acid Anilide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3025992#physicochemical-properties-of-cholic-acid-anilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com